molecular formula C22H27N5O2 B016545 1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 106461-41-0

1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B016545
CAS No.: 106461-41-0
M. Wt: 393.5 g/mol
InChI Key: FFAQILVGBAELHN-UHFFFAOYSA-N
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Description

1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative featuring a piperazine-linked hydroxyphenyl group and a sec-butyl side chain. This compound has been synthesized for diverse therapeutic applications, including anti-cancer and antifungal research . Its structure combines a 1,2,4-triazol-5-one core with a piperazine-phenyl linker, which facilitates interactions with biological targets such as Gαq-RGS2 loop proteins and bone cancer receptors . Certified reference materials confirm its purity (>95%) and established synthesis protocols .

Biological Activity

The compound 1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one , also known by its CAS number 106461-41-0 , is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N5O2C_{22}H_{27}N_5O_2 with a molecular weight of 393.48 g/mol . The structure features a triazole ring, which is known for its pharmacological relevance, particularly in antifungal and antibacterial applications. The presence of the piperazine moiety and the hydroxyphenyl group further enhances its biological potential.

Structural Formula

SMILES CCC C N1N CN C1 O c2ccc cc2 N3CCN CC3 c4ccc O cc4\text{SMILES CCC C N1N CN C1 O c2ccc cc2 N3CCN CC3 c4ccc O cc4}

Antifungal Activity

Research indicates that compounds containing the triazole nucleus exhibit significant antifungal properties. Triazoles function primarily by inhibiting the enzyme 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased permeability of the fungal cell membrane and ultimately cell death .

Table 1: Antifungal Activity of Related Triazole Compounds

Compound NameActivityTarget Organism
FluconazoleEffectiveCandida spp.
VoriconazoleHighAspergillus spp.
This compoundModerateVarious fungi

Antibacterial Activity

The antibacterial efficacy of similar triazole derivatives has been documented against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or function .

Table 2: Antibacterial Activity of Selected Compounds

Compound NameMIC (µg/mL)Target Bacteria
Benzotriazole32E. coli
1-(sec-Butyl)-...64S. aureus

Analgesic and Anti-inflammatory Properties

Some studies have suggested that derivatives of this compound exhibit analgesic and anti-inflammatory effects. The analgesic activity may be linked to modulation of pain pathways via inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Case Studies

  • Study on Triazole Derivatives : A study published in European Journal of Medicinal Chemistry highlighted that derivatives similar to 1-(sec-butyl)-triazoles demonstrated significant anti-inflammatory effects in animal models, suggesting potential for therapeutic use in chronic pain management .
  • Antimicrobial Screening : In a comparative study involving various triazole compounds, this compound was tested against multiple strains and showed moderate efficacy against both fungal and bacterial pathogens, indicating its broad-spectrum potential .

Scientific Research Applications

Pharmaceutical Research

This compound is primarily investigated for its potential therapeutic applications in the pharmaceutical industry. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

  • Antidepressant Activity : Research indicates that derivatives of triazole compounds can exhibit antidepressant effects. Studies have shown that modifications in the piperazine ring can enhance the binding affinity to serotonin receptors, which are crucial in mood regulation .
  • Anticancer Properties : Some derivatives of triazole compounds have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of hydroxyl groups may enhance their solubility and bioavailability, leading to improved anticancer efficacy .

Agricultural Chemistry

The compound's triazole moiety has applications in agricultural chemistry as a fungicide. Triazoles are known for their ability to inhibit fungal sterol biosynthesis, making them effective in protecting crops from fungal diseases.

Case Studies:

  • Fungicidal Activity : Research has documented the effectiveness of triazole-based fungicides against a range of plant pathogens. Field trials have shown that compounds similar to 1-(sec-butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one can significantly reduce disease incidence in crops such as wheat and barley .

Material Science

The compound's unique properties allow it to be explored as a component in advanced materials, particularly in the development of polymers and coatings.

Case Studies:

  • Polymer Synthesis : Researchers have investigated the incorporation of triazole-containing compounds into polymer matrices to improve thermal stability and mechanical properties. Such modifications can lead to materials with enhanced durability and resistance to environmental factors .

Summary Table of Research Findings

Application AreaKey FindingsReferences
Pharmaceutical ResearchPotential antidepressant and anticancer activity ,
Agricultural ChemistryEffective fungicide against plant pathogens
Material ScienceEnhanced thermal stability in polymers

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the triazol-5(4H)-one core in this compound?

  • The triazolone core can be synthesized via cyclization of thiosemicarbazides under acidic conditions or through copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation. Post-functionalization of the triazolone with sec-butyl and piperazine-phenyl groups requires careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regiochemistry .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • High-resolution mass spectrometry (HRMS) and elemental analysis are essential for verifying molecular formula accuracy. Purity (>95%) should be assessed using reverse-phase HPLC with UV detection at 254 nm. X-ray crystallography (as demonstrated in related triazolone structures) provides definitive confirmation of stereochemistry and crystal packing .

Q. What role does the 4-hydroxyphenylpiperazine moiety play in biological activity?

  • The 4-hydroxyphenylpiperazine group is a common pharmacophore in CNS-targeting ligands, potentially enabling interactions with serotonin or dopamine receptors. Its hydroxyl group may enhance solubility and hydrogen-bonding interactions with biological targets. Comparative studies with non-hydroxylated analogs (e.g., methoxy derivatives) are recommended to elucidate its contribution .

Advanced Research Questions

Q. How can regioselectivity challenges during triazolone synthesis be addressed?

  • Regioselectivity in triazolone formation can be controlled using protecting groups or directing substituents. For example, steric effects from the sec-butyl group may favor one regioisomer. Computational modeling (DFT studies) of transition states can predict dominant pathways, while 1H^1H-NMR coupling constants and NOE experiments resolve structural ambiguities .

Q. What experimental approaches are suitable for evaluating the compound’s pharmacokinetic properties?

  • Metabolic stability can be assessed using liver microsome assays (human/rat), while plasma protein binding is determined via equilibrium dialysis. Deuterated analogs (e.g., sec-butyl-d5 derivatives) enable tracking of metabolic pathways via LC-MS/MS isotopic tracing .

Q. How should researchers resolve contradictory data on biological activity across studies?

  • Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using positive controls (e.g., known receptor antagonists) and validate target engagement via competitive binding assays. Cross-reference structural analogs (e.g., triazolones with substituted piperazines) to identify critical pharmacophoric elements .

Q. Methodological Guidance

Q. What techniques are recommended for analyzing solubility and stability?

  • Solubility: Use a shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) and organic solvents (DMF, DMSO). For low solubility, employ nanoformulation or co-solvency strategies .
  • Stability: Conduct accelerated degradation studies under heat, light, and humidity. Monitor degradation products via UPLC-QTOF-MS and assign structures using fragmentation patterns .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Design a library of analogs with modifications to:

  • sec-Butyl group : Replace with tert-butyl or cyclopropyl to assess steric effects.
  • Piperazine linker : Vary substituents (e.g., halogen, methyl) to modulate lipophilicity.
  • Triazolone core : Test thione or methylated derivatives.
    • Evaluate SAR using in vitro binding assays (e.g., radioligand displacement) and molecular docking against homology models .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antifungal Triazolone Derivatives

The compound shares structural similarities with antifungal agents like hydroxyitraconazole (4-(4-(4-(4-((2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-(3-hydroxybutan-2-yl)-1H-1,2,4-triazol-5(4H)-one), which replaces the sec-butyl group with a hydroxybutan-2-yl side chain. This modification enhances solubility but reduces lipophilicity, impacting bioavailability . Another analog, Compound 8 (), incorporates a propyl group and dichlorophenyl moieties, showing stronger antifungal activity due to halogenated aromatic interactions .

Compound Key Substituents Biological Activity Reference
Target Compound sec-Butyl, hydroxyphenyl-piperazine Anti-cancer, antifungal
Hydroxyitraconazole Hydroxybutan-2-yl, dichlorophenyl Antifungal
Compound 8 () Propyl, dichlorophenyl linker Antifungal

Anti-Cancer Analogs

In anti-cancer research, the compound’s hydroxyphenyl-piperazine group enables hydrogen bonding with kinase receptors, as demonstrated in molecular docking studies .

Anticonvulsant Triazolones

Triazolones lacking piperazine moieties, such as 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one , exhibit anticonvulsant activity (ED₅₀ = 26.9 mg/kg) but lack the target compound’s piperazine-mediated receptor specificity .

Pharmacological and Physicochemical Properties

  • Solubility : The hydroxyphenyl group enhances aqueous solubility compared to methoxy or halogenated analogs .
  • Binding Affinity : Piperazine-linked phenyl groups facilitate interactions with G-protein-coupled receptors (e.g., Gαq-RGS2), while the sec-butyl side chain improves metabolic stability .
  • Synthesis Yield : Typical yields exceed 85%, with purification via recrystallization or chromatography .

Properties

IUPAC Name

2-butan-2-yl-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-3-17(2)27-22(29)26(16-23-27)20-6-4-18(5-7-20)24-12-14-25(15-13-24)19-8-10-21(28)11-9-19/h4-11,16-17,28H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAQILVGBAELHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60403376
Record name 2-(Butan-2-yl)-4-{4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
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Molecular Weight

393.5 g/mol
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CAS No.

106461-41-0
Record name 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one
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Record name 2-(Butan-2-yl)-4-{4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
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Record name 2,4-dihydro-4-(4-(4-(4-hydroxyphenyl)-1-piperazinyl)phenyl)-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one
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Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)
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Synthesis routes and methods

Procedure details

A mixture of 29.4 g of (+)-(S)-(2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]-phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one, (S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:2) (intermediate (5)), 2.0 g of sodium sulfite and 151 ml of a hydrobromic acid solution 48% in water was stirred for 5 hours at reflux temperature. The reaction mixture was cooled to room temperature and water was added. The while was neutralized with potassium carbonate to pH 7 while stirring in a mixture of dichloromethane and 1-butanol (90:10 by volume). The separated organic layer was dried, filtered and evaporated in vacuo. The residue was triturated in methanol. The precipitated product was filtered off and purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (98:2 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from 4-methyl-2-pentanone. The product was filtered off and dried, yielding 10.4 g (77.7%) of (+)-(S)-(2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]-phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one; mp. 180.6° C.: [α]D20 =+4.38° (conc.=1% in methanol) (interm. 7).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 2
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 3
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 4
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 5
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 6
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one

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